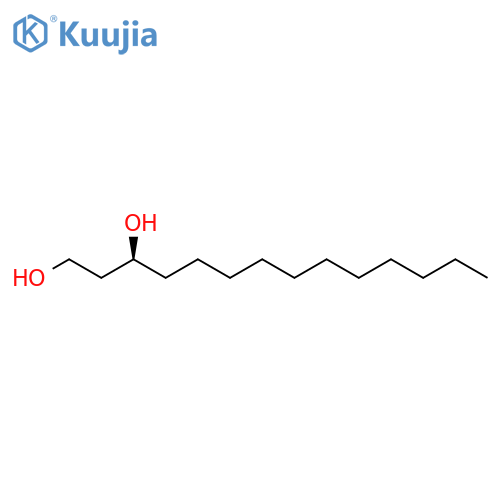Cas no 110971-16-9 (1,3-Tetradecanediol, (S)- (9CI))

1,3-Tetradecanediol, (S)- (9CI) 化学的及び物理的性質
名前と識別子
-
- 1,3-Tetradecanediol, (S)- (9CI)
- (S)?-1,?3-?Tetradecanediol
-
- インチ: 1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h14-16H,2-13H2,1H3/t14-/m0/s1
- InChIKey: OTJSXUHOVUGHJG-AWEZNQCLSA-N
- ほほえんだ: C(O)C[C@@H](O)CCCCCCCCCCC
1,3-Tetradecanediol, (S)- (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T414475-100mg |
(S)-1,3-Tetradecanediol |
110971-16-9 | 100mg |
$1745.00 | 2023-05-17 | ||
| TRC | T414475-10mg |
(S)-1,3-Tetradecanediol |
110971-16-9 | 10mg |
$224.00 | 2023-05-17 | ||
| TRC | T414475-250mg |
(S)-1,3-Tetradecanediol |
110971-16-9 | 250mg |
$ 4500.00 | 2023-09-05 | ||
| TRC | T414475-50mg |
(S)-1,3-Tetradecanediol |
110971-16-9 | 50mg |
$994.00 | 2023-05-17 |
1,3-Tetradecanediol, (S)- (9CI) 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
1,3-Tetradecanediol, (S)- (9CI)に関する追加情報
Introduction to 1,3-Tetradecanediol, (S)- (9CI) and Its Significance in Modern Chemical Research
1,3-Tetradecanediol, (S)- (9CI), with the CAS number 110971-16-9, is a compound of growing interest in the field of chemical and pharmaceutical research. This optically active diol, specifically the (S)-enantiomer, has garnered attention due to its unique structural and functional properties, which make it a valuable candidate for various applications in synthetic chemistry, material science, and biomedicine. The compound's molecular structure, characterized by a 14-carbon chain with hydroxyl groups at the 1st and 3rd positions, endows it with distinctive reactivity and solubility characteristics that are leveraged in cutting-edge research.
The significance of 1,3-Tetradecanediol, (S)- (9CI) is underscored by its role as a building block in the synthesis of more complex molecules. Its chiral center allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals where the biological activity of a drug can be highly dependent on its stereochemistry. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production methods for this compound, making it more accessible for industrial and academic applications.
In the realm of biomedicine, 1,3-Tetradecanediol, (S)- (9CI) has been explored for its potential as a precursor in the development of novel therapeutic agents. The compound's ability to participate in glycosylation reactions and form esters makes it a promising candidate for designing new bioactive molecules. For instance, researchers have investigated its use in synthesizing glycoproteins and glycolipids, which are essential components of cell membranes and play critical roles in cellular communication and immune responses.
Moreover, the applications of 1,3-Tetradecanediol, (S)- (9CI) extend to material science. Its linear aliphatic structure and hydroxyl functional groups contribute to its utility as a monomer or intermediate in polymer synthesis. Researchers have explored its incorporation into biodegradable polymers and hydrogels, which are increasingly used in medical implants and drug delivery systems. The biocompatibility of these materials is enhanced by the presence of hydroxyl groups, which can form hydrogen bonds with biological tissues.
The chemical reactivity of 1,3-Tetradecanediol, (S)- (9CI) also makes it a valuable tool in organic synthesis. It can undergo various transformations, including oxidation to form diesters or reduction to yield alkanes. These reactions are fundamental in constructing complex molecular architectures required for pharmaceuticals and specialty chemicals. The compound's versatility has led to its use in catalytic processes where it serves as both a reactant and a ligand.
Recent studies have highlighted the role of 1,3-Tetradecanediol, (S)- (9CI) in green chemistry initiatives. The demand for sustainable chemical processes has driven research into biocatalytic methods for producing this compound. Enzymatic approaches have been particularly promising, offering high selectivity and mild reaction conditions that minimize waste generation. These advancements align with global efforts to reduce the environmental impact of chemical manufacturing.
In conclusion, 1,3-Tetradecanediol, (S)- (9CI) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in synthetic chemistry, biomedicine, and material science. As research continues to uncover new possibilities for this molecule, its importance is likely to grow further. The ongoing development of innovative synthetic methods ensures that 1,3-Tetradecanediol, (S)- (9CI) will remain at the forefront of scientific exploration.
110971-16-9 (1,3-Tetradecanediol, (S)- (9CI)) 関連製品
- 1010133-97-7(1-Pyridin-3-yl-piperazine Hydrochloride)
- 2694745-63-4(Benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate)
- 305346-09-2(1-(1H-pyrazol-3-ylcarbonyl)piperidine)
- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)
- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)
- 1353855-93-2(4-bromo-3-cyclopropylaniline)
- 1053239-39-6(2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride)
- 1155606-65-7(6-bromo-4,8-dichloro-2-methylquinoline)
- 1194374-05-4(Edivoxetine Hydrochloride)
- 503292-68-0(ethyl 4-chloro-2-sulfanylbenzoate)




